molecular formula C15H15BrO B184290 4-Bromo-4'-propoxy-1,1'-biphenyl CAS No. 154020-02-7

4-Bromo-4'-propoxy-1,1'-biphenyl

Cat. No.: B184290
CAS No.: 154020-02-7
M. Wt: 291.18 g/mol
InChI Key: IJXSFDQUTFXKTB-UHFFFAOYSA-N
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Description

4-Bromo-4’-propoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4-position and a propoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-propoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure involves the reaction of 4-bromo-1,1’-biphenyl with propoxyboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of 4-Bromo-4’-propoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-propoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide, under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 4-amino-4’-propoxy-1,1’-biphenyl or 4-thio-4’-propoxy-1,1’-biphenyl.

    Oxidation: Formation of 4-bromo-4’-formyl-1,1’-biphenyl or 4-bromo-4’-carboxy-1,1’-biphenyl.

    Reduction: Formation of 4-propoxy-1,1’-biphenyl.

Scientific Research Applications

4-Bromo-4’-propoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-propoxy-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-propoxy-1,1’-biphenyl is unique due to the presence of both bromine and propoxy substituents, which confer distinct chemical and physical properties

Biological Activity

4-Bromo-4'-propoxy-1,1'-biphenyl (CAS No. 154020-02-7) is a biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15BrO\text{C}_{15}\text{H}_{15}\text{BrO}

This structure features a bromine atom and a propoxy group attached to a biphenyl core, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

Table 1: IC50 Values of this compound against Different Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-78.47 ± 0.18
HeLa9.22 ± 0.17
Jurkat4.64 ± 0.08

The compound demonstrated the lowest IC50 value against Jurkat cells, indicating higher potency in this cell line compared to MCF-7 and HeLa cells.

The mechanisms underlying the anticancer effects of this compound include:

  • Cell Cycle Arrest : Flow cytometry analysis showed that treatment with the compound led to significant alterations in cell cycle distribution, particularly an increase in the sub-G1 phase in Jurkat cells, suggesting induction of apoptosis .
  • Inhibition of Angiogenesis : In vivo assays using the chick chorioallantoic membrane (CAM) model demonstrated that the compound effectively inhibited blood vessel formation in tumor tissues, further supporting its potential as an anticancer agent .

Case Studies

A notable study evaluated the effects of this compound on various cancer cell lines over different incubation periods. The findings indicated that prolonged exposure to the compound enhanced its growth inhibitory effects:

Table 2: Viability of Cancer Cells after Treatment with this compound

Concentration (µM)Viability (%) at 48hViability (%) at 72h
558.4843.89
1045.2230.38
2021.2415.05

These results indicate a dose-dependent decrease in cell viability over time, underscoring the compound's effectiveness as a potential therapeutic agent.

Properties

IUPAC Name

1-bromo-4-(4-propoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXSFDQUTFXKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451878
Record name 4-Bromo-4'-propoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154020-02-7
Record name 4-Bromo-4'-propoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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